molecular formula C18H17N7O B10933892 5-phenyl-N-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-phenyl-N-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10933892
M. Wt: 347.4 g/mol
InChI Key: VSSUIXDFTSRFLH-UHFFFAOYSA-N
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Description

5-Phenyl-N~7~-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that features a unique fusion of pyrazole, triazole, and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-N~7~-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Formation of Triazole Ring: The triazole ring is formed by cyclization of an appropriate hydrazide with an azide under thermal or catalytic conditions.

    Fusion of Rings: The pyrazole and triazole rings are fused with a pyrimidine ring through a series of condensation reactions involving appropriate aldehydes or ketones.

    Final Functionalization:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Catalysts: Palladium on carbon, copper(I) chloride.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced forms of nitro or carbonyl groups.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

5-Phenyl-N~7~-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-N~7~-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Triazolo[1,5-a]pyrimidine: Shares the triazole-pyrimidine fusion but lacks the pyrazole ring.

    Imidazoles: Structurally related compounds with diverse biological activities.

Uniqueness

5-Phenyl-N~7~-(1-propyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific ring fusion and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C18H17N7O

Molecular Weight

347.4 g/mol

IUPAC Name

5-phenyl-N-(1-propylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C18H17N7O/c1-2-9-24-10-8-16(23-24)22-17(26)15-11-14(13-6-4-3-5-7-13)21-18-19-12-20-25(15)18/h3-8,10-12H,2,9H2,1H3,(H,22,23,26)

InChI Key

VSSUIXDFTSRFLH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4

Origin of Product

United States

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